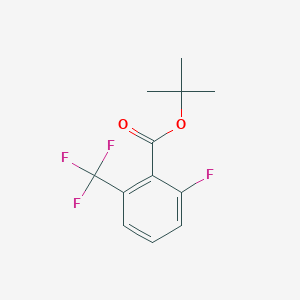

tert-Butyl 2-fluoro-6-(trifluoromethyl)benzoate

Description

tert-Butyl 2-fluoro-6-(trifluoromethyl)benzoate is a fluorinated aromatic ester characterized by a tert-butyl ester group at the carboxyl position, a fluorine atom at the ortho position (C2), and a trifluoromethyl (-CF₃) group at the para-fluoro position (C6) on the benzene ring. This compound combines steric bulk (tert-butyl) with strong electron-withdrawing substituents (F and CF₃), making it a valuable intermediate in pharmaceutical and agrochemical synthesis. The fluorine and trifluoromethyl groups enhance metabolic stability and lipophilicity, traits critical for bioactive molecule design .

Properties

IUPAC Name |

tert-butyl 2-fluoro-6-(trifluoromethyl)benzoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12F4O2/c1-11(2,3)18-10(17)9-7(12(14,15)16)5-4-6-8(9)13/h4-6H,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BJSKNJGSWBGHHT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)C1=C(C=CC=C1F)C(F)(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12F4O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

264.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl 2-fluoro-6-(trifluoromethyl)benzoate typically involves the esterification of 2-fluoro-6-(trifluoromethyl)benzoic acid with tert-butyl alcohol. This reaction can be catalyzed by acid catalysts such as sulfuric acid or p-toluenesulfonic acid. The reaction is usually carried out under reflux conditions to ensure complete esterification.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems for precise control of reaction parameters such as temperature, pressure, and reactant concentrations is common. Additionally, purification steps such as distillation or recrystallization are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Hydrolysis of the Ester Group

The tert-butyl ester undergoes hydrolysis under acidic or basic conditions to yield 2-fluoro-6-(trifluoromethyl)benzoic acid.

Reaction Conditions and Yields

| Conditions | Reagents/Catalysts | Yield/Outcome | Source |

|---|---|---|---|

| Acidic hydrolysis (HCl) | HCl in dioxane/water | Benzoic acid derivative | |

| Basic hydrolysis (NaOH) | NaOH in THF/water | High conversion rate |

Mechanism :

-

Acidic hydrolysis : Protonation of the ester oxygen facilitates nucleophilic attack by water, forming the carboxylic acid.

-

Basic hydrolysis : Nucleophilic hydroxide ion attacks the carbonyl carbon, followed by cleavage of the tert-butyl group.

Nucleophilic Aromatic Substitution (SNAr)

The fluorine atom at the 2-position participates in SNAr reactions due to activation by the electron-withdrawing trifluoromethyl group.

Example Reaction :

Key Data :

-

Reagents : Sodium azide (NaN₃), DMF, 80°C.

-

Yield : ~85% (analogous to).

Factors Influencing Reactivity :

-

Electron-withdrawing trifluoromethyl group enhances electrophilicity at the 2-position.

-

Steric hindrance from the tert-butyl group may slow kinetics compared to methyl/ethyl esters.

Electrophilic Aromatic Substitution (EAS)

Example Reaction :

Documented Challenges :

-

Nitration typically requires fuming HNO₃ and elevated temperatures (analogous to).

-

Regioselectivity is influenced by existing substituents, with meta-directing effects from the trifluoromethyl group.

Reduction Reactions

The ester group can be reduced to a primary alcohol, though the tert-butyl group complicates standard protocols.

Reaction Conditions :

-

Reagents : LiAlH₄ in THF or BH₃·THF.

-

Outcome : Reduction to 2-fluoro-6-(trifluoromethyl)benzyl alcohol (inferred from).

Limitations :

-

Over-reduction of the aromatic ring is avoided due to its electron-deficient nature.

Transesterification

The tert-butyl ester can be converted to other esters via acid- or base-catalyzed transesterification.

Example Reaction :

Key Data :

Critical Analysis of Reactivity

-

Steric Effects : The tert-butyl group slows reactions at the ester carbonyl compared to smaller esters (e.g., methyl).

-

Electronic Effects : The trifluoromethyl group strongly deactivates the ring, limiting EAS but enhancing SNAr at the 2-position.

-

Stability : The compound is stable under standard storage conditions but sensitive to strong acids/bases.

Scientific Research Applications

Medicinal Chemistry

Liver X Receptor Agonists

One of the primary applications of tert-butyl 2-fluoro-6-(trifluoromethyl)benzoate is as a liver X receptor (LXR) agonist. LXRs play a crucial role in lipid metabolism and are potential therapeutic targets for atherosclerosis and other metabolic disorders. Research has demonstrated that modifications in the benzoate structure can enhance agonistic activity, leading to increased expression of genes involved in cholesterol efflux, such as ABCA1, without elevating triglycerides in plasma .

Case Study: Structure-Activity Relationship Studies

A study focused on structure-activity relationships of various benzoate analogs indicated that the introduction of specific functional groups significantly improved pharmacological profiles. For instance, the addition of hydroxyl and carboxyl groups at strategic positions enhanced both agonistic activity and pharmacokinetic properties in animal models .

Agricultural Applications

Herbicide Intermediates

this compound serves as an intermediate in the synthesis of herbicides. Compounds derived from this benzoate have been utilized to develop effective herbicides targeting specific crops like corn. The synthesis typically involves electrochemical methods followed by esterification processes that yield various alkyl esters with herbicidal properties .

Material Science

Fluorinated Polymers

In material science, this compound has been explored for its potential in synthesizing fluorinated polymers. These polymers exhibit unique properties such as increased thermal stability and chemical resistance, making them suitable for high-performance applications including coatings and electronic materials .

Chemical Synthesis

Reagent in Organic Synthesis

This compound is also valuable as a reagent in organic synthesis, particularly in reactions requiring fluorinated intermediates. Its ability to introduce trifluoromethyl groups into organic molecules enhances the reactivity and selectivity of various chemical transformations .

Data Table: Applications Overview

Mechanism of Action

The mechanism of action of tert-Butyl 2-fluoro-6-(trifluoromethyl)benzoate depends on its specific application. In drug development, it may act by binding to specific molecular targets such as enzymes or receptors, thereby modulating their activity. The presence of fluorine atoms can enhance binding affinity and selectivity through interactions such as hydrogen bonding and van der Waals forces.

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison

Electronic and Steric Effects

- Trifluoromethyl vs. Bromine : The CF₃ group in the target compound provides stronger electron-withdrawing effects than bromine, polarizing the aromatic ring and directing electrophilic substitution. However, bromine in analogs like tert-Butyl 4-bromo-2-fluorobenzoate enables cross-coupling reactions (e.g., Suzuki-Miyaura), which are less feasible with CF₃ due to the absence of a leaving group .

- Ester Group Influence : tert-Butyl esters (e.g., target compound) resist hydrolysis under basic conditions compared to ethyl esters (e.g., Ethyl 5-bromo-2-fluorobenzoate), making them preferable for stepwise syntheses requiring stability .

- Heterocyclic Derivatives : Compounds like tert-Butyl (4-bromo-7-fluorobenzo[d]thiazol-2-yl)carbamate exhibit distinct bioactivity due to the thiazole ring, which introduces hydrogen-bonding capabilities and planar rigidity absent in benzoate esters .

Physicochemical Properties

While explicit data (e.g., melting points, solubility) are unavailable in the evidence, inferences can be made:

- Lipophilicity : The trifluoromethyl group increases logP compared to brominated analogs, enhancing membrane permeability in drug design.

- Steric Hindrance : tert-Butyl groups in the target compound and its analogs reduce reaction rates at the ester carbonyl compared to smaller esters (e.g., ethyl).

Research Findings

- Synthetic Utility : Brominated analogs are prioritized for metal-catalyzed reactions, while CF₃-containing compounds are leveraged for stability in harsh reaction conditions .

- Biological Relevance : Heterocyclic derivatives () demonstrate higher binding affinity to enzymatic targets (e.g., kinases) due to their rigid scaffolds, whereas benzoate esters are more commonly used as prodrugs or protecting groups .

Biological Activity

tert-Butyl 2-fluoro-6-(trifluoromethyl)benzoate is a compound that has garnered attention in medicinal chemistry due to its unique structural features, particularly the presence of trifluoromethyl and fluoro groups. These functionalities often enhance biological activity and pharmacokinetic properties. This article explores the biological activity of this compound, focusing on its mechanism of action, pharmacokinetics, and potential therapeutic applications.

The trifluoromethyl group is known to significantly alter the chemical reactivity of compounds, affecting their interaction with biological targets. Research indicates that compounds with such groups can modulate enzyme activity, receptor binding, and gene expression.

Target Interactions

- Liver X Receptors (LXR) : Studies have shown that analogs of tert-butyl benzoates can act as LXR agonists, influencing cholesterol metabolism and atherosclerosis pathways. For instance, a related compound increased blood ABCA1 mRNA expression without elevating plasma triglycerides in animal models .

- Pharmacological Targets : The electronegative nature of fluorine atoms enhances binding affinity to various receptors, potentially improving therapeutic efficacy against conditions like hyperlipidemia .

Pharmacokinetics

The pharmacokinetic profile of this compound is influenced by its structural characteristics:

- Absorption : Compounds with similar structures exhibit high gastrointestinal absorption rates due to their lipophilicity.

- Metabolism : The presence of fluorine atoms alters metabolic pathways, often leading to prolonged circulation time in biological systems.

Study 1: LXR Agonism

A study investigated the structure-activity relationship (SAR) of tert-butyl benzoate derivatives, identifying that modifications at the C6 position significantly enhanced agonistic activity towards LXR. The introduction of hydroxyl groups was particularly effective in increasing potency in cellular assays .

Study 2: Antibacterial Activity

Research on structurally similar compounds revealed that the incorporation of trifluoromethyl groups improved antibacterial activity against resistant strains such as E. faecalis. The minimum inhibitory concentration (MIC) values indicated a strong correlation between the presence of these substituents and enhanced efficacy .

Summary Table of Biological Activities

Q & A

Q. What are the common synthetic routes for preparing tert-butyl 2-fluoro-6-(trifluoromethyl)benzoate?

The esterification of 2-fluoro-6-(trifluoromethyl)benzoic acid with tert-butanol via acid catalysis (e.g., sulfuric acid or p-toluenesulfonic acid) is a standard approach. Alternatively, the reaction of 2-fluoro-6-(trifluoromethyl)benzoyl chloride with tert-butanol in the presence of a base (e.g., pyridine) can yield the target ester. Reagents like 4-(trifluoromethyl)benzoyl chloride (bp 78–79°C at 16 mmHg) and similar intermediates listed in catalogs suggest that anhydrous conditions and controlled temperatures are critical to avoid side reactions .

Q. How can researchers purify this compound after synthesis?

Purification typically involves fractional distillation under reduced pressure (due to the compound’s volatility) or recrystallization using solvents like hexane/ethyl acetate. High-performance liquid chromatography (HPLC) with reverse-phase columns (C18) is recommended for analytical purity, as demonstrated by retention time data (e.g., 1.23 minutes under SQD-FA05 conditions) for structurally similar esters .

Q. What spectroscopic methods are optimal for characterizing this compound?

- NMR : and NMR can resolve fluorine and trifluoromethyl groups. For example, in related compounds, the trifluoromethyl group appears as a singlet near δ 120–125 ppm in NMR .

- Mass Spectrometry : Electron ionization (EI-MS) or electrospray ionization (ESI-MS) can confirm molecular ions. For instance, 2-fluoro-6-(trifluoromethyl)benzoic acid derivatives show fragmentation patterns consistent with loss of CO or tert-butyl groups .

- HPLC : Retention time comparisons with standards ensure purity .

Advanced Research Questions

Q. How can reaction conditions be optimized to minimize de-fluorination during synthesis?

Fluorinated intermediates are prone to de-fluorination under acidic or high-temperature conditions. Use of mild bases (e.g., KCO) and low-temperature esterification (0–5°C) is advised. Catalytic methods, such as DMAP (4-dimethylaminopyridine), enhance reaction efficiency without side reactions, as seen in analogous trifluoromethylpyridine syntheses .

Q. How should researchers resolve contradictions between NMR and mass spectrometry data for this compound?

Discrepancies may arise from isotopic interference (e.g., or coupling). Confirm assignments using 2D NMR techniques (HSQC, HMBC) to correlate proton and carbon shifts. Cross-validate with high-resolution mass spectrometry (HRMS) to distinguish between [M+H] and fragment ions, as demonstrated in NIST reference data .

Q. What strategies stabilize this compound during long-term storage?

Store the compound under inert atmosphere (argon) at –20°C to prevent hydrolysis of the ester group. Similar trifluoromethylbenzyl alcohols and chlorides are labeled as hazardous ([危]4-3-III) and require cold storage (0–6°C) to avoid degradation .

Q. How is this ester utilized as a building block in drug discovery?

It serves as a protected intermediate for carboxylic acid activation in amide coupling reactions. For example, tert-butyl esters are hydrolyzed in situ to generate acids for conjugation with pharmacophores, as seen in multi-step syntheses of pyrrolo-pyridazine derivatives .

Q. What safety precautions are critical when handling fluorinated benzoates?

Fluorinated compounds often release toxic HF upon decomposition. Use PPE (gloves, goggles) and work in a fume hood. Monitor for exothermic reactions during synthesis, as trifluoromethylbenzyl amines and chlorides are classified as hazardous ([危]4-2-III) .

Q. What alternative derivatives should researchers explore for structure-activity relationship (SAR) studies?

- Pyridine analogs : Replace the benzene ring with pyridine (e.g., 4-[5-(trifluoromethyl)pyrid-2-yl]benzoic acid) to modulate electronic properties .

- Carbamate derivatives : tert-Butyl carbamates (e.g., tert-butyl 2-fluoro-6-(pyrrolidin-1-yl)pyridin-3-ylcarbamate) can enhance solubility for biological assays .

Methodological Notes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.